Enzyme Inhibition Potency: ortho-Bromo PDKA Displays an IC₅₀ of 0.6 nM Against M. tuberculosis GlcB
The ortho‑bromo substituted phenyl‑diketo acid (free acid form of the target compound) achieves an IC₅₀ of 0.6 nM against Mycobacterium tuberculosis malate synthase (GlcB), representing a 3.3‑fold improvement over the parent unsubstituted PDKA (IC₅₀ = 2.0 nM) [1]. Among ortho‑substituted analogs, the bromo derivative is more potent than 2‑MePh (1.1 nM) and 2‑ClPh (0.5 nM), though slightly less potent than 2‑FPh (0.24 nM). Crucially, the ortho‑bromo substitution confers a 9.5‑fold potency gain relative to the para‑bromo isomer (IC₅₀ = 5.7 nM) [1].
| Evidence Dimension | IC₅₀ (nM) – M. tuberculosis GlcB inhibition |
|---|---|
| Target Compound Data | 0.6 nM (as free acid) |
| Comparator Or Baseline | Unsubstituted PDKA: 2.0 nM; 2-MePh: 1.1 nM; 2-ClPh: 0.5 nM; 2-FPh: 0.24 nM; 4-BrPh: 5.7 nM |
| Quantified Difference | 3.3-fold more potent than parent PDKA; 9.5-fold more potent than para-bromo isomer |
| Conditions | Enzymatic assay using recombinant GlcB, values reported in Table 1 of Krieger et al. 2012 |
Why This Matters
This sub‑nanomolar IC₅₀ quantifies the compound's target engagement and enables ranking among GlcB inhibitors for lead optimization.
- [1] Krieger IV, Freundlich JS, Gawandi VB, et al. Structure-guided discovery of phenyl-diketo acids as potent inhibitors of M. tuberculosis malate synthase. Chem Biol. 2012;19(12):1556-1567. doi:10.1016/j.chembiol.2012.09.018. PMID: 23261599. View Source
